molecular formula C20H18N4O3 B368143 ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE CAS No. 587008-48-8

ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE

Cat. No.: B368143
CAS No.: 587008-48-8
M. Wt: 362.4g/mol
InChI Key: IBBYGPUGAJFHFW-UHFFFAOYSA-N
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Description

ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

CAS No.

587008-48-8

Molecular Formula

C20H18N4O3

Molecular Weight

362.4g/mol

IUPAC Name

ethyl 4-(3-methyl-6-oxo-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(26)13-6-8-15(9-7-13)24-18(14-5-4-10-21-11-14)16-12(2)22-23-17(16)19(24)25/h4-11,18H,3H2,1-2H3,(H,22,23)

InChI Key

IBBYGPUGAJFHFW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CN=CC=C4

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-6-oxo-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazole with ethyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is unique due to its combination of pyridine, pyrazole, and benzoate ester groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

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